Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a benzamide group and a tetramethoxy-aporphine moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the tetramethoxy-aporphine intermediate, which is then reacted with benzamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Aporphine alkaloids: Natural products with similar aporphine cores but varying functional groups.
Uniqueness
Benzamide, N-((1,2,9,10-tetramethoxy-6a-alpha-aporphin-3-yl)methyl)-, hydrochloride is unique due to its specific combination of benzamide and tetramethoxy-aporphine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74626-44-1 |
---|---|
Molecular Formula |
C29H33ClN2O5 |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-[[(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-3-yl]methyl]benzamide;chloride |
InChI |
InChI=1S/C29H32N2O5.ClH/c1-31-12-11-19-21(16-30-29(32)17-9-7-6-8-10-17)27(35-4)28(36-5)26-20-15-24(34-3)23(33-2)14-18(20)13-22(31)25(19)26;/h6-10,14-15,22H,11-13,16H2,1-5H3,(H,30,32);1H/t22-;/m0./s1 |
InChI Key |
VQDZUASZGCLLTQ-FTBISJDPSA-N |
Isomeric SMILES |
C[NH+]1CCC2=C(C(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5.[Cl-] |
Canonical SMILES |
C[NH+]1CCC2=C(C(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.